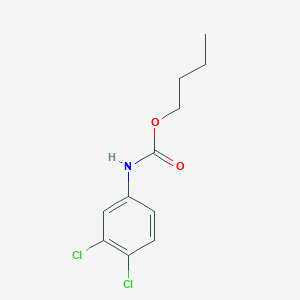

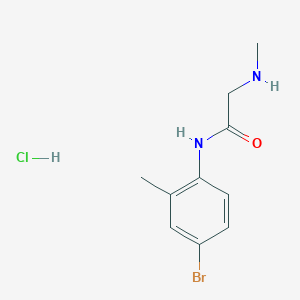

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidine derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis and investigation of such compounds can lead to potential applications in various therapeutic areas.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions starting from basic chemical precursors. For example, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material. Key steps included condensation reactions, cyclization, and amination processes to produce the target compounds with potential antimicrobial activities (Hossan et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray crystallography and other spectroscopic methods (e.g., NMR, IR) are commonly used to determine the structure and conformation of these compounds. For instance, the crystal structures of certain acetamides revealed a folded conformation about the methylene C atom of the thioacetamide bridge, which is important for understanding their chemical behavior and interaction with biological targets (Subasri et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis Routes and Derivatives

- A study by Brown and Waring (1977) described a general route to synthesize 2-(pyrimidin-2?-yl)acetic acids and their derivatives, including 2-(4?-hydroxy-6?-phenylpyrimidin-2?-yl)acetamide and related compounds (Brown & Waring, 1977).

Biological Activities

- Antimicrobial and Antituberculosis Activity : Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives showing promising antimicrobial and antituberculosis activities (Soni & Patel, 2017).

- Antitumor Activity : Hafez and El-Gazzar (2017) reported the synthesis of novel thieno[3,2-d]pyrimidine derivatives demonstrating potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

- Chemokine Receptor Antagonist : Tonn et al. (2009) discussed the pharmacokinetics of a pyrimidine derivative, AMG 487, as a chemokine (C-X-C motif) receptor 3 antagonist (Tonn et al., 2009).

Structural and Synthetic Studies

- Molecular Structures and Reactions : Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating diverse molecular structures and reactions (Rahmouni et al., 2014).

- Synthesis of Novel Derivatives : Youssef et al. (2011) focused on synthesizing new heterocyclic systems, including thiazolo[3,2-a]pyrimido[4,5-d]oxazin derivatives, revealing various biological activities (Youssef et al., 2011).

Eigenschaften

IUPAC Name |

2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-3-15-12-19(26)24(20(23-15)14-7-9-21-10-8-14)13-18(25)22-16-5-4-6-17(11-16)27-2/h4-12H,3,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEBFSUDPBVWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)

![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)

![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)

![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)